
DBCO-Cyanine7
Overview
Description
DBCO-Cyanine7 is a water-soluble near-infrared fluorescent dye that contains a cycloalkyne moiety. This compound is particularly useful in bioimaging and molecular labeling due to its ability to react with azide groups through a copper-free “click reaction”. The near-infrared fluorescence of this compound allows for deep tissue imaging with minimal background interference, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Cyanine7 typically involves the conjugation of a cyclooctyne derivative (DBCO) with a cyanine dye (Cyanine7). The reaction conditions often include:
Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants
Purification: Techniques such as column chromatography or recrystallization to ensure high purity
Quality Control: Rigorous testing to confirm the chemical structure and purity of the final product
Chemical Reactions Analysis
Types of Reactions
DBCO-Cyanine7 primarily undergoes:
Cycloaddition Reactions: Reacts with azides to form stable triazoles
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups
Common Reagents and Conditions
Azides: React with the cycloalkyne moiety of this compound in a copper-free click reaction
Solvents: Water, DMSO, DMF
Conditions: Room temperature, no need for copper catalysts
Major Products
Triazoles: Formed from the reaction with azides
Substituted Derivatives: Resulting from nucleophilic substitution reactions
Scientific Research Applications
DBCO-Cyanine7 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules
Biology: Employed in bioimaging to label and track biomolecules in living organisms
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems
Industry: Applied in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of DBCO-Cyanine7 involves its ability to undergo a copper-free click reaction with azides. This reaction forms a stable triazole linkage, allowing for the specific labeling of biomolecules. The near-infrared fluorescence of Cyanine7 enables deep tissue imaging with minimal background interference. The molecular targets include azide-tagged biomolecules, and the pathways involved are primarily related to bioorthogonal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyanine5 DBCO: Another near-infrared fluorescent dye with similar applications but different spectral properties
Alexa Fluor 750 DBCO: A dye with comparable fluorescence characteristics but different chemical structure
IRDye 800CW DBCO: Used for similar bioimaging applications but with distinct excitation and emission wavelengths
Uniqueness
DBCO-Cyanine7 stands out due to its:
Near-Infrared Fluorescence: Allows for deeper tissue imaging with minimal background interference
Copper-Free Click Reaction: Enables biocompatible labeling without the need for toxic catalysts
High Water Solubility: Facilitates its use in aqueous biological environments
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMLXOTDZBDAP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H55N4O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


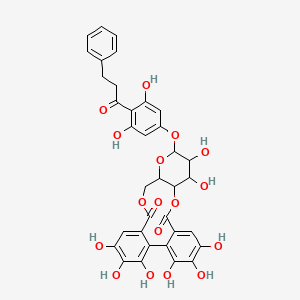

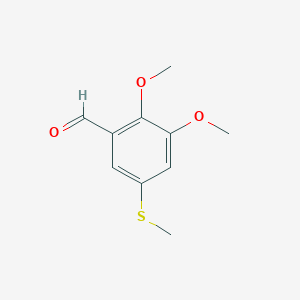
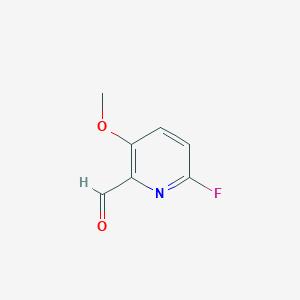
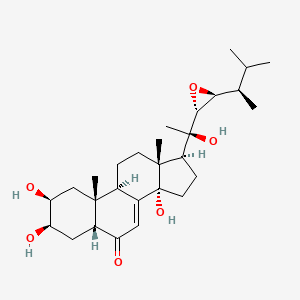

![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B8249915.png)
![6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B8249917.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B8249919.png)
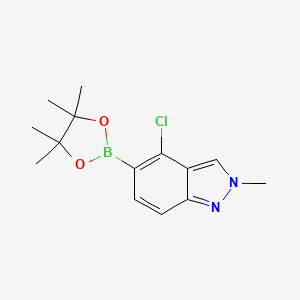
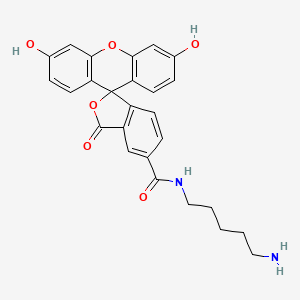
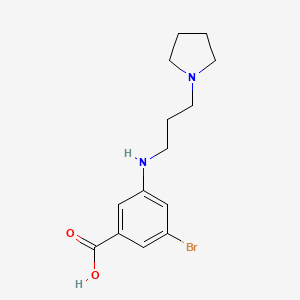

![2-chloro-6-[4-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]pyrimidine-4-carboxylic acid](/img/structure/B8249972.png)
